molecular formula C12H7Cl3 B164856 2,3',5-Trichlorobiphenyl CAS No. 38444-81-4

2,3',5-Trichlorobiphenyl

Cat. No.: B164856
CAS No.: 38444-81-4
M. Wt: 257.5 g/mol
InChI Key: ONNCPBRWFSKDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’,5-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of two benzene rings connected by a single bond, with three chlorine atoms attached at the 2, 3’, and 5 positions. PCBs are synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

2,3’,5-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with its target, the Estrogen receptor, by binding to it. This binding disrupts cell function by altering the transcription of genes . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

For instance, they can inhibit the basal and circadian expression of the core circadian component PER1 .

Pharmacokinetics

It’s known that pcbs are resistant to degradation and can bioaccumulate, leading to persistent environmental exposure .

Result of Action

The molecular and cellular effects of 2,3’,5-Trichlorobiphenyl’s action are primarily related to its disruption of normal cell function. By binding to the Estrogen receptor and altering gene transcription, it can affect cellular proliferation and differentiation .

Action Environment

2,3’,5-Trichlorobiphenyl is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment and bioaccumulate in animal tissue, which can lead to biomagnification in food chains . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’,5-Trichlorobiphenyl can be synthesized through various methods, including the dechlorination of higher chlorinated biphenyls. One common method involves the dechlorination of 2,3,4,5-tetrachlorobiphenyl using an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, under environmentally relevant conditions . Another method involves the catalytic dechlorination of polychlorinated biphenyls using activated carbon under mild conditions, which can achieve high dechlorination efficiency .

Industrial Production Methods

Industrial production of 2,3’,5-Trichlorobiphenyl typically involves the chlorination of biphenyl in the presence of a catalyst. The reaction conditions, such as temperature and chlorine concentration, are carefully controlled to achieve the desired chlorination pattern. The resulting mixture is then purified to isolate the specific isomer .

Chemical Reactions Analysis

Types of Reactions

2,3’,5-Trichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and substituted biphenyls .

Scientific Research Applications

2,3’,5-Trichlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:

Comparison with Similar Compounds

2,3’,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

Each of these compounds has unique properties and reactivity patterns, making them distinct in their chemical behavior and applications.

Properties

IUPAC Name

1,4-dichloro-2-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNCPBRWFSKDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074778
Record name 2,3',5-trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38444-81-4
Record name 2,3′,5-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,3'-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',5-trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',5-Trichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3',5-Trichlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3',5-Trichlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3',5-Trichlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3',5-Trichlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3',5-Trichlorobiphenyl
Customer
Q & A

Q1: The study mentions "weathered PCBs." What does this mean and how does it relate to the persistence of 2,3',5-Trichlorobiphenyl in the environment?

A1: "Weathered PCBs" refers to mixtures of these compounds that have been present in the environment for extended periods. Over time, the less persistent congeners, like some isomers of this compound, might be preferentially degraded by natural processes, leaving behind a higher proportion of more recalcitrant compounds []. This weathering process can result in a shift in the composition of PCB mixtures found in the environment. This highlights the potential persistence of specific PCB congeners like this compound, even in the presence of microbial activity. Further research into the specific dechlorination pathways and rates of different this compound isomers by microbial communities in the Venice Lagoon sediment could help understand its long-term fate in this environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.